molecular formula C9H14ClNO2 B1423239 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl CAS No. 1159826-49-9

3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl

Cat. No.: B1423239
CAS No.: 1159826-49-9
M. Wt: 203.66 g/mol
InChI Key: NUBYNIGJZVNIBG-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl is a chemical compound that belongs to the class of beta-amino alcohols It is characterized by the presence of a hydroxyphenyl group attached to a beta-alaninol backbone

Preparation Methods

The synthesis of 3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl can be achieved through several routes. One common method involves the reaction of 3-hydroxybenzaldehyde with beta-alanine in the presence of a reducing agent to form the corresponding beta-alaninol. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl can be compared with other beta-amino alcohols, such as:

    3-(4-Hydroxyphenyl)-DL-beta-alaninol HCl: Similar structure but with the hydroxy group in a different position.

    3-(3-Methoxyphenyl)-DL-beta-alaninol HCl: Similar structure but with a methoxy group instead of a hydroxy group.

    3-(3-Hydroxyphenyl)-DL-beta-alanine: Similar structure but without the alcohol group. These compounds share similar chemical properties but differ in their specific interactions and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-(1-amino-3-hydroxypropyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c10-9(4-5-11)7-2-1-3-8(12)6-7;/h1-3,6,9,11-12H,4-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBYNIGJZVNIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Hydroxyphenyl)-DL-beta-alaninol HCl
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Reactant of Route 5
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Reactant of Route 6
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